molecular formula C8H12ClNS B567876 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride CAS No. 1216102-10-1

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride

Cat. No. B567876
M. Wt: 189.701
InChI Key: KOCKWCWDPPHNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride” is an active pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride” involves the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . This reaction yields a potentially tridentate Schiff base .


Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride” is characterized by the presence of a tetrahydrobenzo[b]thiophene ring, which is a bicyclic compound containing a thiophene ring fused with a cyclohexane ring .


Chemical Reactions Analysis

“4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride” can undergo various chemical reactions due to the presence of the amine group. For instance, it can react with salicylaldehyde to form a Schiff base .


Physical And Chemical Properties Analysis

“4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride” is a solid at room temperature . It has a molecular weight of 243.28 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Heterocyclic Compounds in Drug Development

The development of heterocyclic compounds, including tetrahydrobenzo[b]pyrans, is of considerable interest due to their presence in a wide range of natural compounds, pharmaceuticals, and drug-candidate molecules. Research focusing on the synthesis of these molecules using different organocatalysts highlights the importance of these structures in organic chemistry and pharmacology. Organocatalytic approaches have been investigated for the synthesis of tetrahydrobenzo[b]pyrans, which are pivotal in the creation of new drugs and therapeutic agents (Kiyani, 2018).

Environmental Impact and Toxicology

Studies on the environmental occurrence and toxicity of related compounds, such as polychlorinated dibenzothiophenes, provide insight into the potential environmental impact and toxicological aspects of similar chemical entities. Understanding the sources, occurrence, and toxicity of these compounds is crucial for assessing the environmental and health implications of chemical manufacturing and use (Huntley et al., 1994).

Potential Anticancer Applications

The synthesis and evaluation of thiophene analogues for potential carcinogenicity offer a perspective on the medical applications of thiophene-based compounds. These studies contribute to understanding how structural modifications can impact biological activity, potentially leading to the development of new anticancer agents (Ashby et al., 1978).

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of condensed thiophenes found in petroleum highlights the significance of understanding the degradation pathways of sulfur-containing organic compounds. This knowledge is essential for developing strategies to mitigate the environmental impact of these compounds, suggesting potential research applications for 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride in environmental science (Kropp & Fedorak, 1998).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h5H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCKWCWDPPHNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743855
Record name 4,5,6,7-Tetrahydro-1-benzothiophen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride

CAS RN

1216102-10-1
Record name 4,5,6,7-Tetrahydro-1-benzothiophen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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